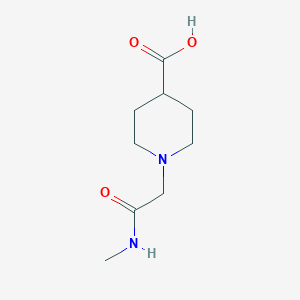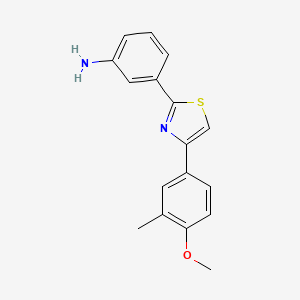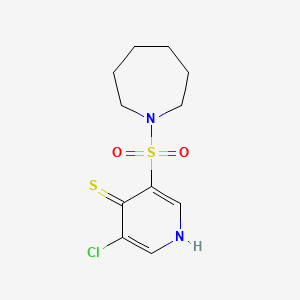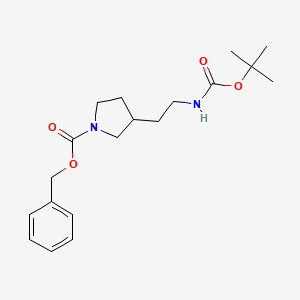
1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products
Preparation Methods
The synthesis of 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Cyclization: Intramolecular cyclization reactions can form different piperidine derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid as a cocatalyst, Grignard reagents for enantioenriched α-substituted piperidines, and rhodium-catalyzed hydroaminations . Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
- 2,5-Disubstituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
These compounds share the piperidine core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-8(12)6-11-4-2-7(3-5-11)9(13)14/h7H,2-6H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
VKFKDKZJQRLNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)



![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)


![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)

